molecular formula C14H12N6 B4465095 AKOS BBS-00005575

AKOS BBS-00005575

Cat. No.: B4465095
M. Wt: 264.29 g/mol
InChI Key: ZJBYTXKKYSOWRW-UHFFFAOYSA-N
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Description

AKOS BBS-00005575: is a chemical compound with the molecular formula C14H12N6 and a molecular weight of 264.29 g/mol . It is also known by other names such as ASISCHEM C38002 and 1,3,5-TRIAZINO [1,2-A]BENZIMIDAZOL-2-AMINE, 1,4-DIHYDRO-4-(4-PYRIDINYL)- . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AKOS BBS-00005575 involves the reaction of 4-pyridin-4-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

AKOS BBS-00005575 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions such as temperature, pressure, and solvent are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and substituted compounds that have different chemical and physical properties.

Scientific Research Applications

AKOS BBS-00005575 is used in a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to investigate its effects on different biological systems.

    Medicine: The compound is studied for its potential therapeutic applications and effects on human health.

    Industry: this compound is used in industrial processes for the production of various chemical products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AKOS BBS-00005575 include:

  • 1,3,5-TRIAZINO [1,2-A]BENZIMIDAZOL-2-AMINE
  • 4-(4-PYRIDINYL)-1,4-DIHYDRO-1,3,5-TRIAZINO [1,2-A]BENZIMIDAZOL-2-AMINE

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for various scientific research applications. Its ability to undergo different types of chemical reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

4-pyridin-4-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-13-18-12(9-5-7-16-8-6-9)20-11-4-2-1-3-10(11)17-14(20)19-13/h1-8,12H,(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBYTXKKYSOWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
AKOS BBS-00005575

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.